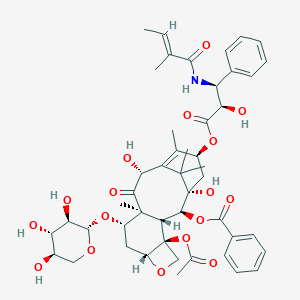
4-メチル-3-ニトロアニソール
概要
説明
4-Methyl-3-nitroanisole, with the chemical formula C8H9NO3, is a yellow crystalline solid known for its applications in various industries. It is characterized by its methyl, nitro, and anisole functional groups. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics, providing a pleasant scent. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
4-Methyl-3-nitroanisole is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and agrochemicals.
Safety and Hazards
作用機序
Target of Action
It has been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors . Acetylcholinesterase is a key enzyme involved in nerve signal transmission, and its inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.
Mode of Action
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, likely work by inhibiting the action of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and thus enhancing cholinergic transmission .
Biochemical Pathways
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would affect the cholinergic pathway by inhibiting acetylcholinesterase .
Result of Action
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would likely result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
生化学分析
Biochemical Properties
It is known that the compound is soluble in chloroform
Molecular Mechanism
It is known that the compound undergoes a nitration reaction, which is a type of electrophilic aromatic substitution
Temporal Effects in Laboratory Settings
It is known that the compound is stable at -20°C
Metabolic Pathways
It is known that nitro compounds can be involved in various metabolic pathways, including the tryptophan-kynurenine pathway
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitroanisole typically involves a nitration reaction. The process begins with the nitration of 4-methylanisole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-3-nitroanisole follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired quality .
化学反応の分析
Types of Reactions: 4-Methyl-3-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, under phase-transfer catalysis conditions.
Major Products Formed:
Reduction: 4-Methyl-3-aminoanisole.
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenol when hydroxide ions are used.
類似化合物との比較
- 4-Methoxy-2-nitrotoluene
- 4-Methyl-2-nitroanisole
- 4-Methyl-3-nitroaniline
Comparison: 4-Methyl-3-nitroanisole is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 4-Methoxy-2-nitrotoluene, it has a different substitution pattern, leading to distinct chemical behavior. 4-Methyl-2-nitroanisole and 4-Methyl-3-nitroaniline have variations in their functional groups, affecting their reactivity and use in different applications .
特性
IUPAC Name |
4-methoxy-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBORNNNGTJSTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169907 | |
| Record name | 4-Methyl-3-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17484-36-5 | |
| Record name | 4-Methoxy-1-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17484-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-3-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methyl-3-nitroanisole in the synthesis of the AChE inhibitors discussed in the research paper?
A1: 4-Methyl-3-nitroanisole serves as the crucial starting point in the multi-step synthesis of two fluorine-substituted AChE inhibitors, namely the 4-fluoro and 2-fluoro derivatives of CP-118,954. [] The research paper outlines an 11-step synthetic route beginning with 4-methyl-3-nitroanisole to arrive at these target compounds. [] This highlights the importance of this specific anisole derivative as a building block for creating potentially valuable AChE inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B24257.png)






